10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one
Overview
Description
The compound “10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one” is a derivative of pyrano[3,2-c]chromene . Pyrano[3,2-c]chromene derivatives are known for their biological activities and are often synthesized for use as inhibitors, such as acetylcholinesterase (AChE) inhibitors .
Synthesis Analysis
Pyrano[3,2-c]chromene derivatives have been synthesized through an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles . The targeted molecules were obtained in excellent yields and enantioselectivities (up to 94% yield, 99% ee) . Another method involves the synthesis of carbohydrate fused pyrano[3,2-c]pyranone derivatives starting from 2-C-formyl galactal and 2-C-formyl glucal, reacting with various 4-hydroxycoumarins .Molecular Structure Analysis
The molecular structure of pyrano[3,2-c]chromene derivatives is complex and involves several functional groups. The structure is characterized by the presence of a pyrano ring fused with a chromene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrano[3,2-c]chromene derivatives include an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles . This reaction leads to the formation of the desired molecules in high yields and enantioselectivities .Scientific Research Applications
Photochromic and Redox Properties
- A study by Huang et al. (2007) explored the photochromic and redox properties of similar derivatives, noting that the presence of certain substituents influenced these properties. For example, compounds with phenyl groups showed both ring-opened and ring-closed forms, while those with an N,N-dimethylamino group exhibited only the ring-opened form. The study highlighted the significance of structural modifications in determining the photochromic behavior of these compounds (Huang, Kuo, Lin, & Yang, 2007).
Antineoplastic Activity
- Research by Gašparová et al. (2010) investigated derivatives of 2H-pyrano[3,2-c]chromen-2-one for their antineoplastic activities. The study identified 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one as a potential lead for further development in cancer treatment, indicating a promising area of research for related compounds (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).
Synthesis Techniques
- A study by Nasri and Bayat (2018) introduced a novel approach for synthesizing a library of pyrano[3,2-c]chromene derivatives, emphasizing the efficiency and eco-friendliness of the method. This research contributes to the advancement of synthetic techniques for compounds like 10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one (Nasri & Bayat, 2018).
Catalysis and Green Chemistry
- Fekri et al. (2018) reported the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst for synthesizing pyrano[3,2-c]chromen-5(4H)-ones. This method highlights the potential of using environmentally friendly catalysts in the synthesis of such compounds (Fekri, Nikpassand, Pourmirzajani, & Aghazadeh, 2018).
Medicinal Chemistry and Kinase Inhibitors
- Amr et al. (2017) synthesized derivatives of 7H-furo[3,2-g]chromen-7-one and evaluated them as EGFR and VEGFR-2 kinase inhibitors. This study provides insights into the potential medicinal applications of similar compounds in treating diseases influenced by these kinases (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).
Mechanism of Action
Pyrano[3,2-c]chromene derivatives have been found to display potent acetylcholinesterase inhibition . In most cases, the S-enantiomers were superior to the corresponding R-enantiomers . Molecular modelling provides a practical method for understanding the enantioselective discrimination of AChE with these kinds of compounds .
properties
IUPAC Name |
6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFEXJZZVARFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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